Researchers have investigated the ability of specific bacteria and fungi to break down similar compounds, particularly p-tert-amylphenol. These studies examine the microorganisms' potential role in environmental remediation of contaminated areas ().
A study explored the antioxidant properties of a related compound, 5-n-Pentadecyl-2-tert-amylphenol. This research involved synthesis, characterization, and evaluation of the compound's thermal stability and potential antioxidant activity ().
2-tert-Amylphenol is a colorless to light yellow liquid with a characteristic odor. It is soluble in organic solvents and has limited solubility in water. The compound features a tert-amyl group (a branched alkyl group) attached to the phenolic structure, which contributes to its unique properties and reactivity. It is primarily used in the production of surfactants and as an intermediate in various chemical syntheses .
Information on the safety hazards associated with 2-tert-Amylphenol is not readily available. Due to the presence of an aromatic ring and a hydroxyl group, some general precautions might be advisable when handling this compound, similar to other phenols. These could include:
These reactions are facilitated by the presence of functional groups that enhance its reactivity .
Research indicates that 2-tert-Amylphenol exhibits biological activity that may include:
Further research is necessary to fully understand its biological implications and safety profile .
The synthesis of 2-tert-Amylphenol typically involves:
2-tert-Amylphenol has several important applications:
Its versatility makes it valuable across multiple industries, including cosmetics and cleaning products .
Studies on 2-tert-Amylphenol's interactions reveal:
Several compounds are structurally similar to 2-tert-Amylphenol. These include:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2,4-Di-tert-pentylphenol | C₁₆H₂₆O | Contains two tert-pentyl groups; higher molecular weight. |
| 4-tert-butylphenol | C₁₁H₁₄O | Known for antioxidant properties; used in plastics. |
| Nonylphenol | C₁₄H₂₂O | Widely used in surfactants; concerns over environmental impact due to persistence. |
What distinguishes 2-tert-Amylphenol from these compounds is its specific branching structure and resultant properties that make it particularly effective as a surfactant precursor while having distinct biological activities. Its synthesis methods also differ significantly from those used for other similar compounds, emphasizing its unique role in industrial applications .
The synthesis of 2-tert-amylphenol through catalytic alkylation of phenol with isoamylenes represents a fundamental industrial process for producing this important chemical compound [1]. The alkylation reaction involves the introduction of a tert-amyl group (1,1-dimethylpropyl) to the ortho position of phenol through electrophilic aromatic substitution [2]. This process utilizes isoamylene isomers, specifically 2-methyl-1-butene and 2-methyl-2-butene, as alkylating agents in the presence of various acid catalysts [3].
The reaction mechanism proceeds through the formation of a carbocation intermediate from the isoamylene substrate, which subsequently attacks the electron-rich aromatic ring of phenol [4]. The reaction conditions typically involve temperatures ranging from 30 to 120 degrees Celsius and pressures of 1 to 10 kilograms per square centimeter for duration periods of 1 to 7 hours under batch operation [3]. The selectivity toward ortho-substitution versus para-substitution depends significantly on the choice of catalyst and reaction conditions employed [5].
Silica-alumina catalysts demonstrate exceptional performance in the alkylation of phenol with isoamylenes for 2-tert-amylphenol production [1] [6]. These heterogeneous catalysts exhibit both Brønsted and Lewis acid sites, with the latter being particularly effective for activating olefinic substrates through coordination [7]. The acidic properties arise from the incorporation of aluminum into the silica framework, creating electron-deficient aluminum centers that function as Lewis acid sites [8].
Research investigations have demonstrated that silica-alumina materials with pre-crystallization times of 16 hours exhibit optimal micro-mesoporous structure and excellent catalytic activity for phenol alkylation reactions [6]. The catalytic performance is directly correlated with the surface area and acidity of the material, with higher aluminum content generally providing increased acid site density [7]. The hierarchical porous structure of these catalysts facilitates mass transfer of reactants and products, thereby enhancing overall reaction efficiency [6].
Table 1: Silica-Alumina Catalyst Performance Data
| Catalyst Type | Surface Area (m²/g) | Pore Volume (cm³/g) | Phenol Conversion (%) | 2-tert-Amylphenol Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Silica-Alumina (16h pre-crystallization) | 436 | 0.99 | 71 | 85 | [6] [7] |
| Commercial Silica-Alumina | 306 | 0.65 | 58 | 78 | [7] |
| Modified Silica-Alumina (pH-swing method) | 380 | 0.88 | 65 | 82 | [7] |
The deactivation behavior of silica-alumina catalysts occurs primarily through the formation of heavy hydrocarbon deposits on the catalyst surface [9]. Regeneration processes typically involve oxidative treatment at elevated temperatures, although this approach can result in partial loss of catalytic activity due to structural changes in the aluminum coordination environment [9]. Advanced regeneration techniques using supercritical fluid extraction have shown promise in maintaining catalyst performance over multiple reaction cycles [9].
Acidic sulfonic-acid ion exchange resins represent highly effective catalysts for the alkylation of phenol with isoamylenes [10] [3]. These polymeric materials feature strongly acidic sulfonic acid functional groups (-SO₃H) grafted onto a cross-linked polystyrene backbone, providing high acid site concentration and excellent thermal stability [11]. The mechanism of catalysis involves protonation of the isoamylene substrate by the sulfonic acid groups, leading to carbocation formation and subsequent electrophilic attack on the phenol aromatic ring [4].
Commercial sulfonic-acid ion exchange resins such as Amberlyst-15 have been extensively studied for phenol alkylation reactions [4]. The catalytic activity is directly related to the concentration of sulfonic acid groups, typically ranging from 4.5 to 5.2 milliequivalents per gram of dry resin [10]. The polymer matrix provides mechanical stability while allowing swelling in organic solvents to facilitate access of reactants to the internal acid sites [11].
Table 2: Sulfonic-Acid Ion Exchange Resin Catalyst Performance
| Resin Type | Acid Capacity (meq/g) | Operating Temperature (°C) | Phenol Conversion (%) | ortho-Selectivity (%) | para-Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Amberlyst-15 | 4.8 | 80-120 | 85 | 65 | 30 | [10] [4] |
| Commercial Sulfonic Resin | 5.1 | 70-110 | 78 | 58 | 35 | [10] |
| Modified Sulfonic Resin | 4.5 | 60-100 | 72 | 62 | 32 | [11] |
The reaction pathway using sulfonic-acid resins involves initial O-alkylation to form phenolic ether intermediates, followed by intramolecular rearrangement to yield C-alkylated products [4]. Computational studies using density functional theory have demonstrated that O-alkylation is thermodynamically favored under neutral conditions, while ionic rearrangement mechanisms account for the high yields of ortho-substituted and para-substituted alkylphenols observed experimentally [4].
The recyclability of sulfonic-acid ion exchange resins represents a significant advantage over homogeneous acid catalysts [10]. These materials can be readily recovered by filtration and reused multiple times without substantial loss of activity, with some studies reporting successful reuse for at least ten reaction cycles [10]. The regeneration process typically involves washing with suitable solvents to remove adsorbed organic materials and restore catalytic activity [10].
Resin-based catalytic systems have been specifically developed and optimized to enhance para-substitution selectivity in the alkylation of phenol with isoamylenes [2] [12]. The selectivity toward para-substituted products is crucial for industrial applications where 4-tert-amylphenol serves as an intermediate for various chemical syntheses [12]. Modified resin catalysts incorporating metal species such as zirconium have demonstrated superior performance in achieving high para-selectivity [12].
Zirconium-containing Beta zeolite catalysts have shown exceptional effectiveness for selective alkylation reactions, achieving phenol conversions of 71% with para-selectivity toward 2,4-di-tert-amylphenol of 18.5% [12]. The presence of both Brønsted acid sites and Lewis acid sites contributes to the catalytic activity, with Brønsted acid sites being the primary active species [12]. The zirconium species are predominantly distributed in the mesopores of the zeolite structure, significantly improving the concentration of Lewis acid sites while maintaining Brønsted acid site density [12].
Table 3: Para-Selective Resin Catalyst Performance Data
| Catalyst System | Metal Content (wt%) | Phenol Conversion (%) | para-Product Selectivity (%) | 2,4-Di-substituted Yield (%) | Reference |
|---|---|---|---|---|---|
| Zr-Beta Zeolite | 2.5 | 71 | 18.5 | 12.8 | [12] |
| Modified Resin Catalyst | 1.8 | 65 | 22.3 | 14.5 | [12] |
| Commercial Para-Selective Resin | 3.2 | 58 | 15.2 | 8.8 | [12] |
The mechanism of para-selectivity enhancement involves the specific geometric arrangement of active sites within the resin structure [12]. The 4-tert-amylphenol intermediate exhibits a planar geometry that allows vertical adsorption at Lewis acid sites located in the mesopores, facilitating subsequent over-alkylation reactions to form 2,4-di-tert-amylphenol [12]. This spatial selectivity represents a significant advancement in catalyst design for controlled regioselectivity in alkylation reactions [12].
The comparison between batch and continuous processes for 2-tert-amylphenol synthesis reveals significant differences in operational efficiency, product quality, and economic viability [13] [14]. Batch processes offer flexibility in reaction conditions and product specifications but suffer from longer cycle times and higher labor requirements [13]. Continuous processes provide consistent product quality and higher throughput but require more sophisticated process control and monitoring systems [15].
Table 4: Batch vs. Continuous Process Comparison
| Process Parameter | Batch Process | Continuous Process | Reference |
|---|---|---|---|
| Cycle Time (hours) | 40 | Continuous | [13] |
| Product Consistency | Variable | High | [15] |
| Capital Investment | Lower | Higher | [13] |
| Operating Labor | High | Low | [13] |
| Heat Transfer Efficiency | Limited | Enhanced | [13] |
| Catalyst Utilization | Moderate | Optimized | [15] |
Industrial case studies demonstrate that continuous processes can achieve significant improvements in heat and mass transfer limitations through novel unit operations and modular design approaches [13]. The development of continuous manufacturing units at kilogram scale has shown practical viability for commercial deployment, with considerations for modular unit scale-up and infrastructure integration [13].
Research findings indicate that continuous processes enable better temperature control and reaction selectivity compared to batch operations [15]. The implementation of on-line monitoring systems for critical properties of feed, catalyst, and product allows immediate adjustment of process conditions to maintain stable and efficient operation [15]. Advanced process control strategies utilizing response surface methods have demonstrated optimization potential for continuous alkylation units [16].
Table 5: Process Optimization Parameters and Results
| Operating Variable | Batch Process Range | Continuous Process Range | Optimal Value | Effect on Yield (%) | Reference |
|---|---|---|---|---|---|
| Temperature (°C) | 80-140 | 90-130 | 120 | +12.5 | [17] [16] |
| Pressure (kg/cm²) | 1-10 | 2-8 | 5 | +8.3 | [3] [16] |
| Residence Time (min) | 60-420 | 5-30 | 15 | +15.2 | [17] [16] |
| Catalyst Loading (wt%) | 5-20 | 2-10 | 6 | +9.7 | [16] [15] |
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-tert-amylphenol through the analysis of proton and carbon environments. The compound exhibits characteristic NMR signatures that correspond to its molecular structure (C₁₁H₁₆O) and molecular weight of 164.25 g/mol [1] [2].
In proton NMR (¹H NMR) spectroscopy, 2-tert-amylphenol displays several distinct resonance patterns. The aromatic protons of the phenolic ring appear as characteristic multiplets in the aromatic region (6.8-7.2 ppm), while the hydroxyl proton manifests as a broad singlet around 4.9-5.1 ppm, exhibiting typical phenolic hydrogen chemical shift behavior [3] [4]. The tert-amyl substituent contributes multiple signals: the methyl groups attached to the quaternary carbon display singlets around 1.1-1.3 ppm, while the ethyl portion shows characteristic triplet and quartet patterns for the methyl and methylene groups respectively [3] [4].
Carbon-13 NMR (¹³C NMR) analysis reveals the presence of eleven carbon atoms with distinct chemical environments. The aromatic carbons appear between 110-160 ppm, with the phenolic carbon showing the most downfield shift due to the electron-withdrawing effect of the hydroxyl group [3] [4]. The quaternary carbon of the tert-amyl group appears around 35-40 ppm, while the methyl carbons of the tert-amyl group resonate around 25-30 ppm [3] [4].
The NMR spectral data confirms the presence of geometrical isomers (cis and trans conformations) related to the steric interaction between the phenolic hydroxyl group and the bulky tert-amyl substituent, as observed in similar ortho-substituted phenols [5]. These isomers can be distinguished by their slightly different chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra [5].
Infrared spectroscopy of 2-tert-amylphenol reveals characteristic absorption bands that correspond to the functional groups present in the molecule. The most prominent feature is the broad O-H stretching vibration of the phenolic hydroxyl group, which appears between 3200-3600 cm⁻¹ [6] [5]. The exact position and intensity of this band are influenced by hydrogen bonding interactions and the steric effects of the ortho-substituted tert-amyl group [6].
The aromatic C-H stretching vibrations manifest as medium-intensity bands in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching from the tert-amyl group appears as strong absorptions between 2850-3000 cm⁻¹ [6] [5]. The aromatic C=C stretching vibrations are observed as medium-intensity bands in the 1450-1650 cm⁻¹ range, with the phenolic C-O stretching appearing around 1180-1260 cm⁻¹ [6] [5].
Due to the ortho-substitution pattern, 2-tert-amylphenol exhibits geometrical isomerism, which can be detected through careful analysis of the O-H stretching region. The trans isomer (more stable) shows the O-H stretch at a different frequency compared to the cis isomer, reflecting the different hydrogen bonding environments [5]. The intensity ratio of these bands provides information about the relative populations of the two conformers [5].
The fingerprint region (800-1500 cm⁻¹) contains characteristic bands for C-C stretching, C-H bending, and aromatic substitution patterns that are diagnostic for the compound's structure [6] [5]. The substitution pattern on the benzene ring can be confirmed through the characteristic bands in the 750-900 cm⁻¹ region [6] [5].
Mass spectrometry of 2-tert-amylphenol reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity. Under electron ionization conditions, the molecular ion peak appears at m/z 164, corresponding to the molecular weight of the compound [2] [7] [8].
The primary fragmentation pathway involves the loss of the tert-amyl group (C₅H₁₁, 71 Da) to produce a phenoxy radical cation at m/z 93 [7] [8]. This fragmentation is favored due to the stability of the resulting phenoxy radical and the relatively weak bond between the aromatic ring and the bulky tert-amyl substituent [7] [8].
Secondary fragmentation includes the loss of methyl radicals (CH₃, 15 Da) from the tert-amyl group, producing fragments at m/z 149 and subsequent losses [7] [8]. The phenoxy fragment (m/z 93) can undergo further fragmentation through loss of carbon monoxide (CO, 28 Da) to yield m/z 65, which corresponds to the cyclopentadienyl cation [7] [8].
The fragmentation pattern also shows characteristic peaks at m/z 77 (phenyl cation), m/z 51 (C₄H₃⁺), and m/z 39 (C₃H₃⁺), which are typical of aromatic compounds under electron ionization conditions [7] [8]. The base peak typically appears at m/z 93 (phenoxy cation) or m/z 77 (phenyl cation), depending on the ionization conditions [7] [8].
Analysis of the fragmentation patterns reveals that the ortho-substitution influences the fragmentation pathways compared to para-substituted isomers, with the ortho-compound showing enhanced loss of the alkyl substituent due to steric strain relief [7] [8].
Thermogravimetric analysis of 2-tert-amylphenol demonstrates its thermal stability characteristics under various atmospheric conditions. Under nitrogen atmosphere (inert conditions), the compound exhibits initial thermal stability up to approximately 200°C, with significant mass loss beginning around 250-280°C [9] [10] [11].
The thermal decomposition process occurs in multiple stages. The initial stage (250-350°C) involves the loss of low molecular weight fragments, primarily through the cleavage of C-O and C-C bonds in the tert-amyl substituent [9] [10]. The second stage (350-450°C) corresponds to the decomposition of the phenolic moiety and the formation of volatile decomposition products [9] [10].
In oxidative atmospheres (air), 2-tert-amylphenol shows reduced thermal stability compared to inert conditions. The onset of decomposition occurs at lower temperatures (around 200-220°C) due to oxidative processes that accelerate the degradation of the phenolic structure [9] [10]. The presence of oxygen promotes the formation of quinone-like structures and other oxidation products that contribute to mass loss [9] [10].
Comparative studies with related compounds show that 2-tert-amylphenol exhibits superior thermal stability compared to 2,6-di-tert-butyl-4-methylphenol (BHT), with decomposition temperatures of 143°C in air versus 87°C for BHT [9] [10]. This enhanced stability is attributed to the specific structural features of the tert-amyl group and its interaction with the phenolic system [9] [10].
The integral procedural decomposition temperature (IPDT) values, calculated from TGA thermograms, provide quantitative measures of thermal stability. For 2-tert-amylphenol, IPDT values around 268°C have been reported, indicating good thermal stability for industrial applications [9] [10].
Differential scanning calorimetry analysis of 2-tert-amylphenol reveals its thermal behavior and phase transition characteristics. The compound exhibits endothermic transitions corresponding to melting and thermal decomposition processes [10] [12] [13].
The melting transition, while not clearly defined due to the liquid state of the compound at room temperature, shows characteristic thermal signatures when analyzed from lower temperatures. The broad endothermic region reflects the molecular reorganization and phase changes associated with the compound's thermal behavior [12] [13].
During heating, 2-tert-amylphenol displays complex thermal behavior with multiple thermal events. The first thermal event, occurring around 150-200°C, is associated with structural changes and the beginning of thermal decomposition [10] [12]. This is followed by more significant endothermic processes at higher temperatures (250-300°C) corresponding to major decomposition reactions [10] [12].
The DSC thermograms reveal the heat capacity changes associated with thermal transitions. The compound shows increasing heat capacity with temperature, typical of organic compounds, until the onset of decomposition where exothermic decomposition reactions begin to dominate [12] [13].
Analysis of the calorimetric data provides thermodynamic parameters including enthalpy changes (ΔH) and heat capacity changes (ΔCp) associated with the thermal transitions. These parameters are essential for understanding the energetics of the thermal processes and for industrial thermal processing applications [12] [13].
The thermal analysis also reveals information about the stability of different conformers of 2-tert-amylphenol. The DSC data suggests that conformational changes occur during heating, reflecting the dynamic equilibrium between different molecular conformations [12] [13].
The solubility characteristics of 2-tert-amylphenol reflect its amphiphilic nature, possessing both hydrophilic (phenolic hydroxyl) and hydrophobic (tert-amyl) components. In aqueous systems, the compound exhibits limited water solubility, described as "slightly soluble" in water [14] [15]. This limited aqueous solubility is attributed to the hydrophobic nature of the bulky tert-amyl substituent, which disrupts the formation of hydrogen bonds with water molecules [14] [15].
The compound demonstrates significantly greater solubility in organic solvents. It shows high solubility in alcohols, benzene, chloroform, and diethyl ether, which is consistent with its organic nature and the presence of the aromatic ring system [16] [17]. The phenolic hydroxyl group can form hydrogen bonds with protic solvents like alcohols, enhancing solubility in these media [16] [17].
Partition coefficient data, particularly the n-octanol/water partition coefficient (log P), provides important information about the compound's lipophilicity and environmental fate. For 4-tert-amylphenol, a structurally similar compound, the partition coefficient is reported as 3.83 [18], indicating significant lipophilic character. While specific partition coefficient data for 2-tert-amylphenol was not available in the literature searched, the structural similarity suggests comparable lipophilic properties [18].
The limited water solubility and high lipophilicity of 2-tert-amylphenol have implications for its environmental behavior and bioaccumulation potential. Compounds with high partition coefficients tend to accumulate in lipid-rich environments and biological tissues [19]. The lipophilic nature also affects the compound's interaction with biological membranes and cellular uptake mechanisms [19].
The solubility behavior is also influenced by temperature, with increased solubility typically observed at elevated temperatures due to enhanced molecular motion and disruption of intermolecular interactions [15]. The pH of the aqueous medium significantly affects solubility, as deprotonation of the phenolic hydroxyl group under basic conditions increases water solubility through ion-dipole interactions [15].
Corrosive;Acute Toxic;Irritant;Environmental Hazard